molecular formula C20H22N2O5S B6017854 4-[[3-(Cyclohexylsulfamoyl)benzoyl]amino]benzoic acid

4-[[3-(Cyclohexylsulfamoyl)benzoyl]amino]benzoic acid

Cat. No.: B6017854
M. Wt: 402.5 g/mol
InChI Key: NFQXIUJHORYDOH-UHFFFAOYSA-N
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Description

4-[[3-(Cyclohexylsulfamoyl)benzoyl]amino]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a cyclohexylsulfamoyl group attached to a benzoyl group, which is further connected to an amino group and a benzoic acid moiety

Properties

IUPAC Name

4-[[3-(cyclohexylsulfamoyl)benzoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S/c23-19(21-16-11-9-14(10-12-16)20(24)25)15-5-4-8-18(13-15)28(26,27)22-17-6-2-1-3-7-17/h4-5,8-13,17,22H,1-3,6-7H2,(H,21,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQXIUJHORYDOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[3-(Cyclohexylsulfamoyl)benzoyl]amino]benzoic acid typically involves multiple steps. One common method starts with the preparation of the intermediate 3-(Cyclohexylsulfamoyl)benzoic acid, which is then coupled with 4-aminobenzoic acid under specific reaction conditions. The reaction often requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent production. Solvent selection, temperature control, and purification steps such as recrystallization or chromatography are critical to achieving high-quality product.

Chemical Reactions Analysis

Types of Reactions

4-[[3-(Cyclohexylsulfamoyl)benzoyl]amino]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a catalyst or metals like zinc in acid.

    Substitution: Bromine (Br2) with iron(III) bromide (FeBr3) as a catalyst.

Major Products

    Oxidation: Benzoic acids.

    Reduction: Amino and alkyl derivatives.

    Substitution: Halogenated benzoic acids.

Scientific Research Applications

4-[[3-(Cyclohexylsulfamoyl)benzoyl]amino]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[[3-(Cyclohexylsulfamoyl)benzoyl]amino]benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes and inhibit their activity. This interaction can disrupt metabolic pathways and lead to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[3-(Cyclohexylsulfamoyl)benzoyl]amino]benzoic acid is unique due to the presence of the cyclohexylsulfamoyl group, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields.

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